N-(4,4-Difluorocyclohexyl)glycine HCl
CAS No.:
Cat. No.: VC18865100
Molecular Formula: C8H14ClF2NO2
Molecular Weight: 229.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClF2NO2 |
|---|---|
| Molecular Weight | 229.65 g/mol |
| IUPAC Name | 2-[(4,4-difluorocyclohexyl)amino]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H13F2NO2.ClH/c9-8(10)3-1-6(2-4-8)11-5-7(12)13;/h6,11H,1-5H2,(H,12,13);1H |
| Standard InChI Key | JNVJFOJMLRTHQA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC1NCC(=O)O)(F)F.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-(4,4-Difluorocyclohexyl)glycine hydrochloride (molecular formula: ) features a glycine backbone linked to a 4,4-difluorocyclohexyl group. The cyclohexane ring’s difluoro substitution at the 4-position introduces steric and electronic effects that enhance the compound’s lipophilicity, a critical factor for membrane permeability and interaction with hydrophobic biological targets. The hydrochloride salt form improves aqueous solubility, facilitating its use in experimental settings.
The IUPAC name, 2-[(4,4-difluorocyclohexyl)amino]acetic acid hydrochloride, reflects its structural components. Key spectral identifiers include the canonical SMILES notation , which encodes the compound’s connectivity and stereochemistry. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments, such as the doublets observed at ~9.8 and ~10.6 ppm for the thioamide derivatives, confirming the presence of the 4,4-difluorocyclohexyl moiety .
Physicochemical Characteristics
With a molecular weight of 229.65 g/mol, the compound’s physicochemical profile is influenced by its fluorinated cyclohexyl group. The difluoro substitution increases the ring’s rigidity and electron-withdrawing properties, which stabilize interactions with P-gp’s substrate-binding pocket . The hydrochloride salt further modifies its dissolution kinetics, enabling consistent bioavailability in vitro.
Synthesis and Derivatives
Synthetic Pathways
The synthesis of N-(4,4-Difluorocyclohexyl)glycine hydrochloride involves a multi-step process beginning with the coupling of a valine-derived thiazole scaffold with 4,4-difluorocyclohexylamine. As outlined in the PMC study, the procedure includes:
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Coupling Reaction: Acid intermediates are reacted with 4,4-difluorocyclohexylamine using Dess-Martin periodinane as an oxidizing agent to form the thiazole backbone .
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Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine .
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Salt Formation: The amine is protonated with hydrochloric acid to produce the hydrochloride salt, enhancing solubility.
This route yields high-purity product, as confirmed by liquid chromatography-mass spectrometry (LC-MS) and -NMR .
Structural Analogues
Modifications to the 4,4-difluorocyclohexyl group or glycine backbone have been explored to optimize biological activity. For example:
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N-(Cyclohexyl)glycine: Lacks fluorine substitution, resulting in reduced P-gp inhibition (IC50 > 1 μM).
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N-(3-Fluorocyclohexyl)glycine: Monofluorination at the 3-position decreases potency compared to the 4,4-difluoro analogue.
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Thioamide Derivatives: Replacement of the carbonyl oxygen with sulfur enhances ATPase inhibition but reduces metabolic stability .
These analogues underscore the importance of the 4,4-difluoro configuration for maximal activity.
Biological Activity and Mechanisms
P-Glycoprotein ATPase Inhibition
P-gp, an ATP-dependent efflux transporter, contributes to multidrug resistance by expelling chemotherapeutic agents from cancer cells. N-(4,4-Difluorocyclohexyl)glycine hydrochloride inhibits P-gp ATPase activity with an IC50 of 0.1–0.76 μM, comparable to clinical inhibitors like tariquidar . This inhibition prevents ATP hydrolysis, thereby blocking drug efflux and increasing intracellular drug concentrations .
Mechanistic studies using induced-fit docking simulations reveal that the 4,4-difluorocyclohexyl group occupies a hydrophobic pocket within P-gp’s transmembrane domain, displacing substrates like paclitaxel . The fluorine atoms form van der Waals interactions with phenylalanine residues (e.g., Phe 979), stabilizing the inhibitor-enzyme complex .
Reversal of Drug Resistance
In HEK293 cells overexpressing P-gp, N-(4,4-Difluorocyclohexyl)glycine hydrochloride (10 μM) reverses paclitaxel resistance by 3.5-fold, restoring cytotoxicity to near-sensitive cell levels . This effect is selective for P-gp over cytochrome P450 3A4 (CYP3A4), minimizing off-target interactions .
Applications in Drug Development
Chemotherapy Adjuvants
The compound’s ability to inhibit P-gp positions it as a potential adjuvant in combination therapies. Preclinical studies demonstrate synergy with taxanes and anthracyclines, reducing required chemotherapeutic doses and mitigating side effects .
Structure-Activity Relationship (SAR) Insights
SAR analyses highlight critical structural features:
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Fluorine Substitution: Difluoro groups at the 4-position maximize lipophilicity and target binding .
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Amino Acid Backbone: The glycine moiety facilitates hydrogen bonding with P-gp’s nucleotide-binding domain .
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Salt Form: Hydrochloride improves pharmacokinetics without altering target affinity.
Future Research Directions
Optimization Strategies
Future studies should focus on:
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Bioisosteric Replacements: Substituting the cyclohexyl ring with bicyclic or aromatic systems to enhance potency.
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Prodrug Development: Masking the hydrochloride salt to improve oral bioavailability.
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In Vivo Efficacy: Evaluating pharmacokinetics and toxicity in animal models of multidrug-resistant cancers.
Clinical Translation Challenges
While in vitro results are promising, challenges include overcoming potential drug-drug interactions and ensuring selective P-gp modulation without affecting other ABC transporters. Computational modeling and high-throughput screening will be critical for identifying next-generation derivatives .
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